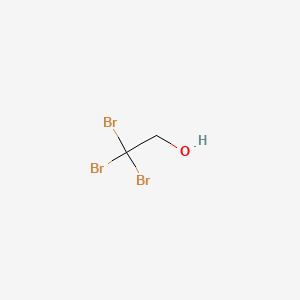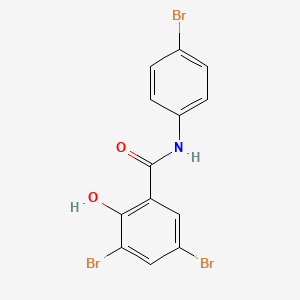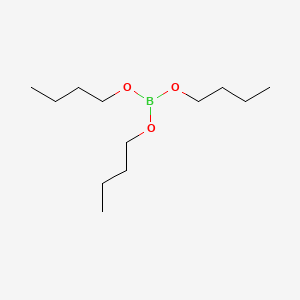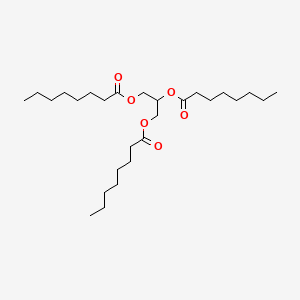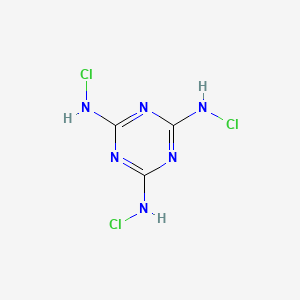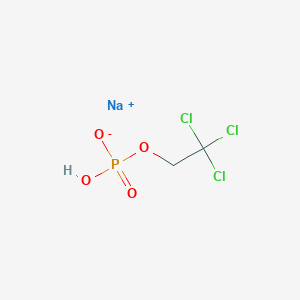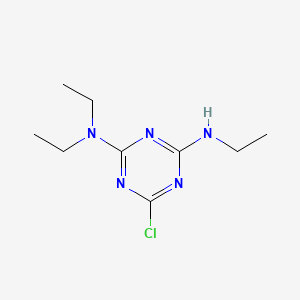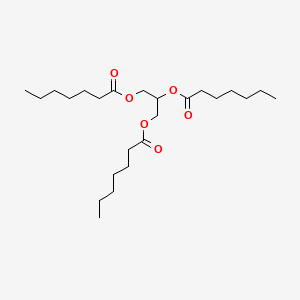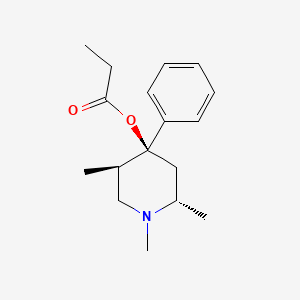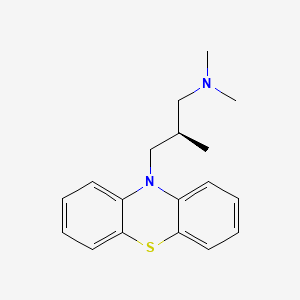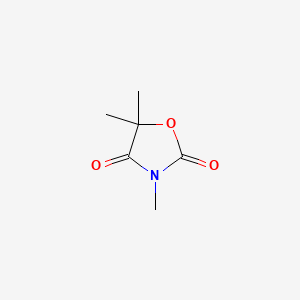
Testosteron
Übersicht
Beschreibung
Testosterone is a steroid hormone from the androgen group and is the primary male sex hormone. It plays a crucial role in the development of male reproductive tissues such as the testicles and prostate, as well as promoting secondary sexual characteristics like increased muscle and bone mass, and the growth of body hair . In both males and females, testosterone is involved in health and well-being, including mood, cognition, and the prevention of osteoporosis .
Wirkmechanismus
Target of Action
Testosterone, a steroid sex hormone, primarily targets the androgen receptors located within the cytoplasm of cells . These receptors are found in various tissues throughout the body, including the testes, prostate, muscles, and bones . Testosterone plays a crucial role in the development and maintenance of these tissues, promoting secondary sexual characteristics such as increased muscle and bone mass, and the growth of body hair .
Mode of Action
Testosterone exerts its effects by binding to and activating the androgen receptors . This binding initiates a cascade of events that ultimately lead to changes in gene expression and protein synthesis . Specifically, the hormone-receptor complexes enter the cell nucleus, where they modulate protein synthesis by influencing the rate at which particular genes are transcribed . This interaction allows testosterone to exert its effects on target tissues, such as the testes, prostate, and muscles .
Biochemical Pathways
Testosterone influences several biochemical pathways. It plays a key role in carbohydrate, fat, and protein metabolism . Testosterone has a major influence on body fat composition and muscle mass in males . Testosterone deficiency is associated with an increased fat mass, reduced insulin sensitivity, impaired glucose tolerance, elevated triglycerides and cholesterol, and low HDL-cholesterol . All these factors are found in the metabolic syndrome (MetS) and type 2 diabetes, contributing to cardiovascular risk .
Pharmacokinetics
The pharmacokinetics of testosterone involve its absorption, distribution, metabolism, and excretion (ADME). Testosterone is primarily produced in the testicles and is released into the bloodstream, where it is transported to target tissues . It is metabolized in the liver into inactive metabolites and is excreted in urine . The bioavailability of testosterone can be influenced by several factors, including the route of administration and the presence of certain proteins in the blood that bind to the hormone .
Result of Action
The molecular and cellular effects of testosterone’s action are diverse and far-reaching. At a molecular level, testosterone influences gene expression and protein synthesis, shaping the physical and physiological traits associated with masculinity . At a cellular level, testosterone promotes the growth and development of masculine sex organs and secondary sexual characteristics . It also affects mood, libido, and cognitive function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of testosterone. For instance, childhood environment, rather than genetics or ethnicity, is a major factor influencing men’s testosterone levels . Exposure to environmental pollutants, such as pesticides, heavy metals, and endocrine-disrupting chemicals (EDCs), may disrupt the hormonal balance in the body, potentially affecting testosterone production and metabolism . Lifestyle factors such as diet, physical activity, stress, and sleep quality can also impact testosterone levels .
Wissenschaftliche Forschungsanwendungen
Testosterone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the synthesis of other steroids.
Biology: Studied for its role in the development and function of male reproductive organs.
Industry: Utilized in the production of anabolic steroids for medical and non-medical uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Testosterone can be synthesized from cholesterol through a series of enzyme-catalyzed reactions. The key steps involve the conversion of cholesterol to pregnenolone, which is then converted to androstenedione. Androstenedione is finally converted to testosterone using specific enzymes such as 17β-hydroxysteroid dehydrogenase .
Industrial Production Methods: Industrial production of testosterone often involves the chemical synthesis from plant sterols like diosgenin, which is extracted from yams or soy. The process includes multiple steps of oxidation, reduction, and purification to yield pure testosterone .
Types of Reactions:
Oxidation: Testosterone can undergo oxidation to form androstenedione.
Reduction: It can be reduced to dihydrotestosterone (DHT) by the enzyme 5α-reductase.
Substitution: Various esterification reactions can occur, forming testosterone esters like testosterone enanthate, cypionate, and propionate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Androstenedione: Formed through oxidation.
Dihydrotestosterone: Formed through reduction.
Testosterone Esters: Formed through esterification reactions.
Vergleich Mit ähnlichen Verbindungen
Dihydrotestosterone (DHT): A more potent androgen formed from testosterone.
Androstenedione: A precursor to both testosterone and estrogen.
Testosterone Esters: Such as testosterone enanthate, cypionate, and propionate, which are used for prolonged release in hormone therapy
Uniqueness: Testosterone is unique due to its balanced anabolic and androgenic effects, making it essential for both the development of male characteristics and overall health. Its ability to be converted to both dihydrotestosterone and estrogen allows it to play versatile roles in the body .
Eigenschaften
IUPAC Name |
17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571-41-5, 58-22-0 | |
| Record name | 9.beta.,10.alpha.-Testosterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | testosterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Androst-4-en-3-one, 17-hydroxy-, (17.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


